molecular formula C24H29N B193194 Anhydro Abiraterone CAS No. 154229-20-6

Anhydro Abiraterone

Cat. No.: B193194
CAS No.: 154229-20-6
M. Wt: 331.5 g/mol
InChI Key: LAZGFPQCCUTDPH-NHFPKVKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anhydro Abiraterone is an impurity of Abiraterone . Abiraterone is a steroidal cytochrome P 450 17α-hydroxylase-17,20-lyase inhibitor (CYP17), and is currently undergoing phase II clinical trials as a potential drug for the treatment of androgen-dependent prostate cancer .


Synthesis Analysis

The synthesis of Abiraterone involves a Suzuki–Miyaura coupling approach by a new heterogeneous palladium catalyst, Pd-NPs@Zn-MOF . This process has been reported to overcome several potential drawbacks of large-scale synthesis, including the formation of side products that are difficult to remove without tedious chromatographic purification .


Molecular Structure Analysis

The molecular formula of this compound is C24H29N . It is a steroidal compound with a molecular weight of 331.5 g/mol .


Chemical Reactions Analysis

Abiraterone acetate, a prodrug, is converted predominantly pre-systemically to its active metabolite abiraterone via esterase-catalyzed hydrolysis . The development of abiraterone acetate tablets prepared using nanocrystal technology has been reported to overcome the drawbacks of normal tablets by enhancing the in vitro dissolution rate and oral bioavailability .

Scientific Research Applications

  • Abiraterone, a potent inhibitor of the steroidogenic enzyme CYP17A1, suppresses tumor growth in patients with CRPC. Resistance to abiraterone may occur through mechanisms including upregulation of CYP17A1, and/or induction of androgen receptor (AR) and AR splice variants that confer ligand-independent AR transactivation (Mostaghel et al., 2011).

  • Factors such as the neutrophil/lymphocyte ratio (NLR) and restricted metastatic spread are associated with prostate-specific antigen (PSA) response to abiraterone in patients with metastatic CRPC (Leibowitz-Amit et al., 2014).

  • Abiraterone combined with prednisone showed frequent and durable clinical responses in men with metastatic CRPC without prior chemotherapy or CYP17-targeted therapy. The confounding effect of bone scan flare on patient management and interpretation of results needs further investigation (Ryan et al., 2011).

  • The synthesis of abiraterone analogues to improve selectivity and reduce side effects associated with steroidal compounds. Some analogues showed comparable activity to abiraterone and better selectivity against other cytochrome P450 enzymes (Pinto-Bazurco Mendieta et al., 2008).

  • A study on low-dose abiraterone with food versus standard dose in castration-resistant prostate cancer indicated that low-dose abiraterone is noninferior to standard dosing with respect to PSA metrics. This could have pharmacoeconomic implications for treatment (Szmulewitz et al., 2018).

  • Abiraterone's inhibition of 3β-hydroxysteroid dehydrogenase, in addition to CYP17A1, indicates a dual mode of action that might be exploited to reverse resistance to CYP17A1 inhibition (Li et al., 2012).

  • Abiraterone's clinical success demonstrated that CRPC, previously regarded as androgen-independent, is still driven, at least in part, by androgens. Abiraterone acts on multiple targets, contributing to its clinical benefits and adverse effects (Yin & Hu, 2014).

Mechanism of Action

Target of Action

Anhydro Abiraterone, also known as Abiraterone, primarily targets the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

Abiraterone is a potent, irreversible, and selective inhibitor of CYP17 . It interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 .

Biochemical Pathways

The blockage of 17,20-lyase limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels . Abiraterone shares its ∆5, 3β-OH structure with physiological substrates of the 3β-hydroxysteroid dehydrogenase, making abiraterone susceptible to conversion by that enzyme . The resulting ∆4-abiraterone (D4A) would have structural elements that are identical to testosterone, enabling it to interact with the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway .

Pharmacokinetics

Abiraterone has poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption . Under fasting conditions, the maximum plasma concentration (Cmax) was 27.02 ± 14.21 ng/mL, and the area under the concentration-time curve from time zero to infinity (AUC ∞) was 133.70 ± 83.99 h·ng/mL .

Result of Action

The action of Abiraterone leads to a decrease in tumor testosterone and dihydrotestosterone levels . This results in the inhibition of the growth of prostate cancer cells, which rely on androgens for their growth and survival .

Action Environment

The action, efficacy, and stability of Abiraterone can be influenced by various environmental factors. For instance, the bioavailability of Abiraterone can be affected by food intake. It is recommended to take Abiraterone on an empty stomach as food can increase the bioavailability of the drug . Furthermore, the metabolic conversion of Abiraterone to its active metabolite D4A is dependent on the presence of the enzyme 3β-hydroxysteroid dehydrogenase .

Safety and Hazards

Abiraterone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Biochemical Analysis

Biochemical Properties

Anhydro Abiraterone, like Abiraterone, is a potent, irreversible, and selective inhibitor of 17 α-hydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis . This interaction with CYP17 is crucial in its role in biochemical reactions.

Cellular Effects

This compound, through its inhibition of CYP17, interferes with androgen synthesis, which is vital for the growth and survival of prostate cancer cells . By blocking this pathway, it can effectively reduce tumor testosterone and dihydrotestosterone levels , impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzyme CYP17A1, which is crucial for androgen biosynthesis . This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17, limiting the subsequent conversion of these hydroxylated metabolites to dehydroepiandrosterone and androstenedione . This results in decreased tumour testosterone and dihydrotestosterone levels .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Studies on Abiraterone have shown that its effects can vary over time. For instance, the maximum plasma concentration of Abiraterone was observed to increase with dosage .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, research on Abiraterone has shown that its effects can vary with different dosages

Metabolic Pathways

This compound is involved in the androgen biosynthesis pathway, where it inhibits the enzyme CYP17A1 . This inhibition disrupts the conversion of pregnenolone and progesterone to dehydroepiandrosterone and androstenedione, respectively .

Transport and Distribution

Studies on Abiraterone have suggested that it may be a substrate of hepatic OATP1B3 , which could play a role in its transport and distribution.

Subcellular Localization

Given its role in inhibiting CYP17A1, an enzyme expressed in testicular, adrenal, and prostatic tumour tissues , it is likely that it localizes to these areas within cells

Properties

IUPAC Name

3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZGFPQCCUTDPH-NHFPKVKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273491
Record name Pyridine, 3-androsta-3,5,16-trien-17-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154229-20-6
Record name Pyridine, 3-androsta-3,5,16-trien-17-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anhydro abiraterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-androsta-3,5,16-trien-17-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDRO ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNX2GEV6HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydro Abiraterone
Reactant of Route 2
Reactant of Route 2
Anhydro Abiraterone
Reactant of Route 3
Reactant of Route 3
Anhydro Abiraterone
Reactant of Route 4
Reactant of Route 4
Anhydro Abiraterone
Reactant of Route 5
Anhydro Abiraterone
Reactant of Route 6
Reactant of Route 6
Anhydro Abiraterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.